molecular formula C17H23FN6O B3017523 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1049481-29-9

1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one

Cat. No. B3017523
CAS RN: 1049481-29-9
M. Wt: 346.41
InChI Key: TUSXHQOIXKUQTQ-UHFFFAOYSA-N
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Description

The compound "1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one" is a complex organic molecule that likely possesses a piperazine core, a tetrazole ring, and a fluorophenyl group. These structural motifs are common in pharmaceutical chemistry due to their potential biological activities. The presence of a fluorine atom can significantly affect the molecule's biological properties, such as metabolic stability and lipophilicity .

Synthesis Analysis

Although the exact synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized using multi-component reactions. For instance, a related piperazine derivative was synthesized using a four-component cyclo condensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with a sulfate catalyst in ethanol . This suggests that the compound of interest could potentially be synthesized through a similar multi-step process involving the condensation of appropriate precursors.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction. For example, a structurally similar compound with a piperazine ring and a fluorophenyl group was found to have a nearly planar benzimidazole ring and a chair conformation of the piperazine ring . This information can be indicative of the possible conformational preferences of the compound , which may also exhibit a planar aromatic system and a well-defined piperazine conformation.

Chemical Reactions Analysis

The reactivity of the compound would likely be influenced by the presence of the tetrazole and piperazine moieties. Tetrazoles are known to participate in various chemical reactions, including cycloadditions and nucleophilic substitutions, due to the presence of nitrogen atoms with lone pairs . Piperazine derivatives can undergo reactions at the nitrogen atoms, such as alkylation or acylation, which can be used to further modify the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of a fluorine atom typically increases the lipophilicity and could affect the compound's ability to cross biological membranes . The piperazine core is known to impart basicity to the molecule, which could influence its solubility and interaction with biological targets . The tetrazole ring is a bioisostere for the carboxylate group and can impact the compound's acidity and binding to biological receptors .

Scientific Research Applications

Antibacterial and Biofilm Inhibitory Activities

A study by Mekky and Sanad (2020) investigated compounds with a similar structure, focusing on their antibacterial and biofilm inhibitory activities. They found that specific derivatives showed significant antibacterial efficacy against various strains like E. coli and S. aureus. Additionally, these compounds exhibited more effective biofilm inhibition than Ciprofloxacin, an established antibiotic (Mekky & Sanad, 2020).

Synthesis and Characterization for Medicinal Chemistry

A compound structurally akin to 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one was synthesized and characterized for its potential in medicinal chemistry. Balaraju et al. (2019) highlighted the importance of Piperazine-1-yl-1H-indazole derivatives, demonstrating their synthesis process and presenting docking studies for the compound (Balaraju, Kalyani, & Laxminarayana, 2019).

X-ray Diffraction and Biological Evaluation

Sanjeevarayappa et al. (2015) synthesized and characterized a related compound using techniques like LCMS, NMR, and X-ray diffraction. Their study also included an evaluation of the compound's antibacterial and anthelmintic activities, revealing moderate effectiveness in these areas (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Anticancer Evaluation

Turov's research in 2020 explored the anticancer activity of compounds with piperazine substituents. The study, part of an international program, found that certain compounds with a piperazine substituent showed significant efficacy against various cancer cell lines, suggesting potential applications in cancer treatment (Turov, 2020).

Synthesis for Potential Antimicrobial Agents

In 2021, Zaidi et al. synthesized novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) etalons. They demonstrated these compounds' effectiveness as antimicrobial agents, comparing their efficacy to conventional medicines (Zaidi, Amudharaj, Anusuya, Sujatha, & Balaji, 2021).

Future Directions

The potential applications of this compound would depend on its physical, chemical, and biological properties. It could be of interest in various fields, such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN6O/c1-17(2,3)16(25)23-9-7-22(8-10-23)12-15-19-20-21-24(15)14-6-4-5-13(18)11-14/h4-6,11H,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSXHQOIXKUQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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